1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-13(12-7-4-8-20-12)9-16-14(18)17-11-6-3-2-5-10(11)15/h2-8,13H,9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUCCYHTPYDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of 2-chloroaniline with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Urea vs. Heterocyclic Cores : Urea derivatives generally exhibit better solubility and hydrogen-bonding capacity, whereas triazolo-thiadiazole or indole cores enhance rigidity and target affinity .
Substituent Effects :
- Chlorophenyl Groups : Improve lipophilicity and membrane permeability across all analogues .
- Furan/Methoxyethyl Chains : Balance solubility and steric effects; methoxyethyl may reduce cytotoxicity compared to vinyl-furan .
Synthetic Efficiency : One-step urea syntheses (e.g., via triphosgene) achieve higher yields (~72%) than multi-step routes .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea, and how is purity optimized?
- Methodological Answer : Synthesis involves coupling 2-chloroaniline derivatives with isocyanate intermediates bearing furan and methoxyethyl groups. Key steps include:
- Step 1 : Reacting 2-chloroaniline with phosgene or triphosgene to generate the isocyanate intermediate.
- Step 2 : Nucleophilic attack by the amine group of the furan-methoxyethyl moiety on the isocyanate, forming the urea bond.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
- Critical Considerations : Temperature control (<0°C during isocyanate formation) minimizes side reactions. Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction kinetics .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR : - and -NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and substituent integration (e.g., furan protons at δ 6.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of methoxyethyl group) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (if single crystals are obtained) .
Q. What preliminary biological assays are used to screen this compound?
- Standard Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- DFT-Based Approach :
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP-D3) improve atomization energy predictions (average error <3 kcal/mol) .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- SAR Strategy :
- Analog Synthesis : Replace methoxyethyl with thiomorpholinoethyl () or cyclopropyl () groups to modulate lipophilicity.
- Activity Trends : Thiophene-substituted analogs () show enhanced anticancer activity (IC ↓30%) due to improved π-π stacking with target proteins .
- Data Interpretation : Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic parameters with bioactivity .
Q. How can contradictory data in biological assays be resolved?
- Case Study : Discrepancies in antimicrobial activity across studies may arise from:
- Assay Conditions : Variations in bacterial inoculum size (CFU/mL) or growth media (e.g., Mueller-Hinton vs. LB broth) .
- Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of urea bond at pH >8) invalidates long-term assays .
- Mitigation : Standardize protocols (CLSI guidelines) and validate stability via HPLC before testing .
Q. What strategies improve metabolic stability for in vivo applications?
- ADME Optimization :
- Cytochrome P450 Inhibition : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Plasma Stability : Replace methoxyethyl with PEGylated chains to resist esterase cleavage .
- In Silico Tools : SwissADME predicts bioavailability (%F) and efflux ratios (P-gp substrate likelihood) .
Q. How can synergistic effects with other therapeutics be explored?
- Experimental Design :
- Combination Index (CI) : Use Chou-Talalay method to quantify synergism (CI <1) with standard chemotherapeutics (e.g., doxorubicin) .
- Mechanistic Studies : Transcriptomics (RNA-seq) identifies upregulated pathways (e.g., apoptosis genes BAX/BCL-2) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
